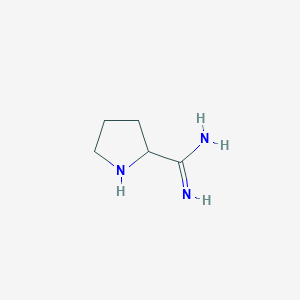

Pyrrolidine-2-Carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)4-2-1-3-8-4/h4,8H,1-3H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYERHLYFHUKCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidine 2 Carboximidamide and Its Derivatives

Diverse Synthetic Routes for the Pyrrolidine (B122466) Core Integration

The synthesis of pyrrolidine-containing molecules can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic or other cyclic precursors, and the functionalization of a pre-existing pyrrolidine ring. nih.govmdpi.com

De Novo Construction of the Pyrrolidine Ring System

De novo synthesis involves the formation of the pyrrolidine ring from acyclic starting materials. This approach offers flexibility in introducing a wide range of substituents onto the heterocyclic core. Common methods include intramolecular cyclization reactions of appropriately functionalized acyclic precursors. mdpi.com For instance, the cyclization of an amine onto an electrophilic carbon, such as in an α,β-unsaturated system or an epoxide, is a frequently employed strategy. Another approach involves the ring expansion of smaller cyclic systems, such as cyclobutanones, which can react with amines to form pyrrolidinones and subsequently be converted to pyrrolidines. researchgate.net Furthermore, multi-component reactions (MCRs) provide an efficient means to construct highly functionalized pyrrolidine rings in a single step from three or more starting materials. nih.govpreprints.org

A variety of acyclic precursors can be utilized for the de novo synthesis of pyrrolidine derivatives. For example, unsaturated 1,5-dicarbonyl compounds can be treated with primary or secondary amines to generate multisubstituted carbocyclic aryl amines, which can serve as precursors for pyrrolidine synthesis. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Functionalization Strategies for Preformed Pyrrolidine Rings

An alternative and widely used strategy for the synthesis of pyrrolidine derivatives involves the modification of a pre-existing pyrrolidine ring. mdpi.com This approach is particularly advantageous when optically pure starting materials are readily available, such as the amino acids L-proline and L-hydroxyproline. mdpi.com These chiral building blocks allow for the synthesis of enantiomerically pure pyrrolidine derivatives.

Functionalization can occur at various positions of the pyrrolidine ring. The nitrogen atom can be readily alkylated or acylated. The carboxylic acid group of proline offers a handle for a variety of chemical transformations, including reduction to the corresponding alcohol (prolinol), or conversion to amides and esters. mdpi.com The carbon atoms of the ring can also be functionalized, for example, through α-alkylation of the carbonyl group in proline derivatives or by electrophilic substitution on the ring.

The following table summarizes some common functionalization strategies for preformed pyrrolidine rings:

| Starting Material | Reagent/Condition | Functionalization |

| L-Proline | LiAlH₄ or LiBH₄ | Reduction of carboxylic acid to alcohol (Prolinol) mdpi.com |

| L-Proline | Carboxylic acid, condensing agent | Amide bond formation mdpi.com |

| N-protected Proline | Strong base, alkyl halide | α-Alkylation |

| Pyrrole (B145914) | Catalytic Hydrogenation | Reduction to pyrrolidine acs.orgresearchgate.net |

Stereoselective Synthesis Approaches and Chiral Control

The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. mdpi.comnih.gov Chiral control can be achieved through several approaches.

One common strategy is the use of chiral starting materials, such as L-proline or L-hydroxyproline, which belong to the chiral pool. mdpi.com The inherent chirality of these molecules is transferred to the final product.

Another approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can be highly diastereoselective, leading to the formation of functionalized pyrrolidines with multiple stereocenters. acs.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, rhodium-on-alumina has been used for the diastereoselective hydrogenation of pyrroles. acs.org

Intramolecular cyclization reactions of acyclic precursors containing stereogenic centers can also proceed with high stereoselectivity. rsc.org The stereochemistry of the final pyrrolidine ring is determined by the configuration of the stereocenters in the starting material and the transition state geometry of the cyclization reaction.

Targeted Synthesis of Pyrrolidine-2-Carboximidamide and its Structural Analogues

The synthesis of this compound, a structure featuring a guanidine-like moiety at the 2-position of the pyrrolidine ring, presents unique synthetic challenges. Two key approaches for the construction of this specific structural motif are oxidative decarboxylation of amino acid precursors and multi-component reaction pathways.

Oxidative Decarboxylation of Amino Acid Precursors (e.g., L-Proline, L-Arginine)

A direct and innovative method for the synthesis of the 2-aminopyrrolidine-1-carboxamidine core involves the oxidative decarboxylation of amino acid derivatives. nih.govnih.gov This strategy has been successfully applied using both L-proline and L-arginine (B1665763) as starting materials. nih.gov

In the case of L-proline, the synthesis begins with the formation of carbamimidoyl-L-proline. nih.gov Subsequent oxidative decarboxylation, often employing reagents like silver(I)/peroxydisulfate (B1198043), generates an iminium intermediate. nih.govnih.gov This reactive intermediate can then be trapped intermolecularly by a nucleophile, such as an amine, to furnish the desired 2-aminopyrrolidine-1-carboxamidine derivative. nih.gov

Alternatively, starting from L-arginine, Nα-acyl-L-arginine derivatives can be synthesized. nih.gov Oxidative decarboxylation of these precursors, for example using diacetoxyiodobenzene/iodine, also proceeds through an iminium intermediate. nih.gov However, in this case, the guanidine (B92328) moiety already present in the arginine side chain can act as an intramolecular nucleophile, leading to cyclization and the formation of the 2-aminopyrrolidine-1-carboxamidine structure in potentially higher yields compared to the intermolecular approach. nih.govnih.gov

The following table outlines the key steps in the oxidative decarboxylation approach:

| Starting Amino Acid | Key Intermediate | Key Transformation |

| L-Proline | Carbamimidoyl-L-proline | Oxidative decarboxylation followed by intermolecular nucleophilic trapping nih.gov |

| L-Arginine | Nα-acyl-L-arginine | Oxidative decarboxylation followed by intramolecular cyclization nih.gov |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) represent a powerful and efficient strategy for the synthesis of complex molecules, including heterocycles like pyrrolidine, in a single synthetic operation. nih.govfrontiersin.org MCRs offer several advantages, including high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to construct the core pyrrolidine ring, which could then be further elaborated to the target molecule. For instance, a three-component reaction involving an aldehyde, an amine, and an activated alkyne can lead to the formation of highly substituted pyrrolidine-2-one derivatives. preprints.orgfrontiersin.org These lactams could then potentially be converted to the corresponding lactamimidamides and subsequently reduced to the desired this compound.

Another potential MCR approach could involve the reaction of an aldehyde, malononitrile, and an isocyanide, which can lead to the formation of functionalized pyrrolidine derivatives. mdpi.com The nitrile group could then be a synthetic handle for conversion to the carboximidamide functionality. The versatility of MCRs makes them an attractive area for future exploration in the synthesis of this compound and its analogues.

Condensation Reactions in this compound Formation

Condensation reactions represent a significant pathway for the synthesis of this compound and its derivatives. These reactions typically involve the formation of a carbon-nitrogen bond, leading to the desired amidine functionality.

A common strategy involves the reaction of a pyrrolidine-2-carbonyl derivative with an amine source. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized from pyrrolidine-2-carbonyl chloride and substituted aromatic amines in the presence of acetone. rroij.com In this method, L-proline is first converted to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride (PCl5) in acetyl chloride. rroij.com The subsequent reaction with an appropriate substituted aniline, heated to reflux for several hours, yields the target carboxamide. rroij.com

Another approach involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (180 °C) to form intermediate pyrrolidine-2,5-diones. nih.gov Similarly, succinic acid derivatives can be reacted with aminoacetic acid under the same conditions to produce intermediates that can be further elaborated. nih.gov

The synthesis of pyrrolidine-2,5-dione derivatives has also been achieved through the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid, which yields intermediate derivatives that can be cyclized. nih.gov Additionally, the reaction of succinic acid derivatives with aminoacetic acid at high temperatures has been used to create precursors for further synthesis. nih.gov

The formation of polycyclic fused heterocycles containing a pyrrolidine ring can also be achieved through condensation reactions. For example, the condensation of a cyclic intermediate with L-cysteine methyl ester can form a thiazolidine (B150603) ring, which upon refluxing in toluene (B28343) with p-toluenesulfonic acid, can lead to the formation of an additional pyrrolidine ring. mdpi.com

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental strategy for the synthesis and functionalization of this compound and its derivatives. These reactions involve the displacement of a leaving group on the pyrrolidine ring or a precursor by a nucleophile.

One common approach is the reaction of pyrrolidine-2-carbonyl chloride with substituted aromatic amines. rroij.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding N-(substituted phenyl) pyrrolidine-2-carboxamide. rroij.com

The synthesis of pyrrolidine-sulfamide ligands has been achieved through a Mitsunobu reaction, a type of nucleophilic substitution. researchgate.net This method utilizes (R)- or (S)-(S)-1-benzylpyrrolidin-2-ylmethanol and tert-butyl pyrrolidin-1-yl-sulfonylcarbamate as a non-conventional nucleophile. researchgate.net Interestingly, instead of the expected ring expansion to piperidines, the reaction yields pyrrolidine derivatives with retention of configuration at the exocyclic stereocenter, which is attributed to neighboring group participation (internal backside nucleophilic substitution, SNi). researchgate.net

Furthermore, the hydroxyl group on a pyrrolidine ring can act as a leaving group after activation, or it can be the nucleophile itself in other reactions. smolecule.com For instance, the hydroxyl group can be displaced in nucleophilic substitution reactions to introduce various substituents. smolecule.com

Palladium-catalyzed carboamination reactions also represent a sophisticated application of nucleophilic substitution. nih.gov These reactions can be performed under mild conditions using a weak base like cesium carbonate in dioxane, allowing for the transformation of various substrate combinations with good chemical yields. nih.gov This method tolerates a wide array of functional groups, including aldehydes, enolizable ketones, nitro groups, methyl esters, and alkyl acetates. nih.gov

Reductive and Oxidative Conversions

Reductive and oxidative transformations are crucial for the synthesis and modification of this compound and its derivatives, allowing for the introduction and alteration of functional groups.

Reductive Conversions:

Catalytic hydrogenation is a widely employed reductive method. For instance, the hydrogenation of 2-pyrroline derivatives over palladium on carbon can lead to the formation of the pyrrolidine ring. nih.gov Similarly, the reduction of a carbonyl group to a hydroxyl group can be achieved using sodium borohydride (B1222165) (NaBH4). acs.org The reduction of nitro groups to amino groups is also a common transformation, often accomplished using Raney nickel and hydrazine (B178648) hydrate (B1144303). acs.org More advanced methods involve the direct hydrogenation of amides to amines, a process that has seen significant development with the advent of more active and selective homogeneous catalysts that operate under milder conditions. acsgcipr.org

Oxidative Conversions:

Oxidative decarboxylation is a key strategy for synthesizing the 2-aminopyrrolidine-1-carboxamidine core. nih.gov This can be achieved using reagents like diacetoxyiodobenzene/iodine (DIB/I2) or a combination of silver(I) and peroxydisulfate (Ag(I)/S2O82−). nih.gov The reaction proceeds through the formation of an N-acyliminium ion intermediate, which can be trapped intramolecularly by a nucleophile to form the pyrrolidine ring. nih.gov The choice of solvent can be critical, with mixtures like acetic acid and dichloromethane (B109758) sometimes providing higher yields due to better solubility of the starting materials. nih.gov

The oxidation of a hydroxyl group on the pyrrolidine ring can lead to the corresponding oxo derivative. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide.

Catalytic Hydrogenation and Annulation Strategies

Catalytic hydrogenation and annulation strategies are powerful methods for constructing the pyrrolidine ring system found in this compound and its derivatives.

Catalytic Hydrogenation:

This method is frequently used to reduce double bonds within a precursor molecule to form the saturated pyrrolidine ring. For example, a 2-pyrroline derivative can be hydrogenated over a palladium on carbon catalyst to yield the corresponding pyrrolidine. nih.gov Electrocatalytic hydrogenation has also emerged as a viable method for the reduction of nitrogen-containing aromatic compounds like pyrrole to pyrrolidine under ambient temperature and pressure. nih.gov This technique can also be applied to substrates with other reducible functional groups, such as vinyl or ethynyl (B1212043) groups, where both the aromatic ring and the multiple bonds can be hydrogenated simultaneously. nih.gov The efficiency of catalytic hydrogenation can be influenced by the catalyst, solvent, temperature, and pressure. illinois.edu

Annulation Strategies:

Annulation reactions involve the formation of a ring from one or more starting molecules. nih.gov These strategies are highly valuable for constructing substituted pyrrolidines.

[3+2] Annulation: This is a common approach where a three-atom component reacts with a two-atom component to form the five-membered pyrrolidine ring. nih.govrsc.org

Divergent Annulations: By modifying reaction conditions such as the halogenating reagents, concentration, and solvent, it is possible to achieve divergent annulations that can lead to either pyrrolidines or piperidines from common bifunctional precursors. nih.gov

Intramolecular Carboamination: Copper(II) carboxylate promoted intramolecular carboamination of unactivated alkenes is an effective annulation strategy. nih.gov This oxidative cyclization can be enhanced by using more organic-soluble copper(II) salts and microwave heating to reduce reaction times. nih.gov This method can produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the cis isomer. nih.gov

These strategies provide versatile and efficient routes to a wide range of pyrrolidine derivatives, which can be precursors to or can be further functionalized to yield this compound and its analogues.

Advanced Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the intricate details of reaction mechanisms is paramount for optimizing synthetic routes to this compound and its derivatives. This section delves into the investigation of transient species and the influence of the reaction environment on the synthetic outcomes.

Investigation of Intermediate Species and Transition States

The elucidation of reaction pathways often involves the study of transient intermediates and transition states. In the synthesis of pyrrolidine derivatives, several key intermediates have been proposed and investigated.

N-Acyliminium Ions: In oxidative decarboxylation reactions of N-acyl amino acids, the formation of an N-acyliminium ion intermediate is a critical step. nih.gov This electrophilic species is generated through the loss of carbon dioxide from an initial carboxyl radical, followed by oxidation of the resulting carbon radical. nih.gov The N-acyliminium ion can then be trapped by intra- or intermolecular nucleophiles to form the pyrrolidine ring. nih.gov

Radical Intermediates: Some cyclization reactions leading to pyrrolidines are thought to proceed through radical pathways. For instance, in the copper(II) promoted intramolecular carboamination of unactivated alkenes, a proposed mechanism involves the addition of a primary carbon radical to an aromatic ring to form a C-C bond. nih.gov

Carbocation Intermediates: In SN1-type nucleophilic substitution reactions, the formation of a carbocation intermediate is the rate-determining step. solubilityofthings.com The stability of this intermediate is crucial and can influence the reaction outcome, potentially leading to racemization if the starting material is chiral. solubilityofthings.com

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the energetics of transition states and the stability of intermediates, helping to rationalize observed stereoselectivities and reaction outcomes.

Role of Solvents and Reaction Conditions on Reaction Outcomes

The choice of solvent and other reaction parameters can have a profound impact on the yield, selectivity, and even the mechanistic pathway of a reaction.

Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and equilibria. For instance, in the Menshutkin reaction (a type of nucleophilic substitution), polar solvents like water, methanol, and acetonitrile (B52724) can have a strong to moderate catalytic effect, reducing the reaction barrier height compared to apolar solvents like cyclohexane. arxiv.org The solvent can stabilize charged intermediates and transition states, thereby accelerating the reaction. arxiv.org In some cases, solvent molecules may directly participate in the reaction, as seen in the synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. rsc.org

Temperature: Temperature is a critical parameter that can affect reaction rates and product distributions. For example, in the oxidative decarboxylation of l-arginine derivatives, increasing the temperature can lead to a complete reaction in a shorter time, but may also promote the formation of side products. nih.gov

Base and Catalyst: The choice of base and catalyst is crucial in many reactions. In palladium-catalyzed carboamination reactions, switching from a strong base like sodium tert-butoxide to a weaker base like cesium carbonate allows for a wider range of functional groups to be tolerated. nih.gov The nature of the catalyst can also be tuned to control the regioselectivity of a reaction.

Concentration: The concentration of reagents can also play a role in determining the reaction pathway. In some cases, controlling the concentration of reactants can help to suppress the formation of unwanted byproducts. nih.gov

The following table summarizes the effect of various reaction conditions on the synthesis of pyrrolidine derivatives:

| Reaction Parameter | Effect on Reaction Outcome | Example |

| Solvent | Can influence reaction rate, yield, and selectivity. Polar solvents can stabilize charged intermediates. | In oxidative decarboxylation, a mixture of acetic acid and DCM improved yield due to better solubility. nih.gov |

| Temperature | Affects reaction rate and can influence product distribution. | Increasing temperature in oxidative decarboxylation led to a faster reaction but also side product formation. nih.gov |

| Base | The strength and type of base can determine the compatibility of functional groups. | Using a weaker base (Cs2CO3) in Pd-catalyzed carboamination allowed for more functional group tolerance. nih.gov |

| Catalyst | Can be tuned to control regioselectivity and enantioselectivity. | Different chiral ligands in copper-catalyzed reactions can lead to different stereoisomers. google.com |

Intramolecular Cyclization Dynamics

Intramolecular cyclization is a key process for creating bicyclic structures from this compound and its derivatives, leading to compounds with significant chemical and biological interest. These reactions involve forming new rings by connecting different parts of the same molecule.

One major application of this process is the synthesis of bicyclic guanidines. These are formed through the intramolecular cyclization of pyrrolidine derivatives. scholaris.caresearchgate.net For instance, palladium-catalyzed intramolecular C(sp3)-H activation allows for the creation of functionalized proline derivatives, which can then be used to synthesize complex natural products. nih.gov The dynamics of these cyclizations are influenced by several factors, including the nature of the starting material, the catalyst used, and the reaction conditions. For example, palladium-catalyzed intramolecular guanidine transfer to alkenes, using copper chloride as an oxidant, produces bicyclic guanidines with high selectivity and yield. rsc.org

Different synthetic routes leverage intramolecular cyclization to produce a variety of substituted prolines and related bicyclic structures. nih.gov These methods include:

Reductive intramolecular cyclization: This has been used to prepare racemic octahydroisoindole-1-carboxylic acid derivatives. csic.es

Palladium-catalyzed intramolecular α-arylation: This method is used to form the pyrrolidine ring from α-amino acid esters. csic.es

Intramolecular carboamination: Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes, leading to N-functionalized pyrrolidines. nih.gov

Iron(III)-catalyzed hydroamination/cyclization: This highly diastereoselective reaction of α-substituted amino alkenes yields enantiopure trans-2,5-disubstituted pyrrolidines. csic.es

The synthesis of the 2-aminopyrrolidine-1-carboxamidine unit, a core structure, can be achieved through two main strategies involving oxidative decarboxylation:

Oxidative decarboxylation of carbamimidoyl-l-proline followed by intermolecular trapping of the resulting iminium intermediate. nih.gov

Oxidative decarboxylation of Nα-acyl-l-arginine derivatives followed by intramolecular trapping of the acyliminium intermediate. nih.gov

The intramolecular approach with l-acylarginines generally results in higher yields when applicable. nih.gov The mechanism for the oxidative decarboxylation of Nα-acyl-l-arginine derivatives to form 2-aminopyrrolidine-1-carboxamidine derivatives involves the formation of an acyliminium intermediate which is then trapped intramolecularly. nih.gov

Table 1: Comparison of Intramolecular Cyclization Methods for Pyrrolidine Derivatives

| Cyclization Method | Catalyst/Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| C(sp3)-H Activation | Palladium | C-H activation and cyclization | Functionalized prolines | nih.gov |

| Guanidine Transfer | Palladium/Copper Chloride | Intramolecular guanidine transfer to alkene | Bicyclic guanidines | rsc.org |

| Reductive Cyclization | Not specified | Reductive intramolecular cyclization | Racemic octahydroisoindole-1-carboxylic acid derivatives | csic.es |

| α-Arylation | Palladium | Intramolecular α-arylation of α-amino acid esters | Pyrrolidine ring formation | csic.es |

| Carboamination | Copper(II) carboxylates | Intramolecular carboamination of unactivated alkenes | N-functionalized pyrrolidines | nih.gov |

| Hydroamination/Cyclization | Iron(III) salts | Intramolecular hydroamination of α-substituted amino alkenes | Enantiopure trans-2,5-disubstituted pyrrolidines | csic.es |

| Oxidative Decarboxylation | Silver(I)/Peroxydisulfate | Oxidative decarboxylation and intramolecular trapping | 2-aminopyrrolidine-1-carboxamidine derivatives | nih.gov |

Green Chemistry and Sustainable Synthesis Innovations

Recent advancements in the synthesis of this compound and its derivatives have focused on green chemistry principles to reduce environmental impact and improve efficiency. rasayanjournal.co.in

Application of Ionic Liquids as Catalysts and Reaction Media

Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents in chemical synthesis due to their unique properties like low volatility, high thermal stability, and recyclability. rsc.org In the context of pyrrolidine chemistry, a Brønsted acidic ionic liquid, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), has been developed and utilized as an efficient and eco-friendly catalyst. scirp.orgresearchgate.net

LPCAS has been successfully employed in the one-pot synthesis of various heterocyclic compounds, demonstrating its versatility. For example, it catalyzes the condensation reaction of aldehydes and 2-naphthol (B1666908) to produce 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, offering excellent yields in shorter reaction times. scirp.org Similarly, LPCAS has been used for the synthesis of 1,8-dioxo-octahydroxanthene derivatives, again with high efficiency and a clean reaction profile. researchgate.net The use of LPCAS in aqueous media has also been reported for the synthesis of tetrahydrobenzo[b]pyrans. researchgate.net

The application of ionic liquids is not limited to being solvents or catalysts. Functionalized ionic liquids can enhance product isolation and facilitate reactions under milder conditions, contributing to more sustainable synthetic pathways. rsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by methods like ball milling, presents a significant green alternative to conventional solution-based chemistry by eliminating the need for large quantities of solvents and minimizing waste. rsc.org This approach leads to cleaner reactions, often with higher yields and simpler product separation. rasayanjournal.co.in

In the synthesis of pyrrolidine derivatives, solvent-free conditions have been effectively applied. For instance, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using the ionic liquid L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a catalyst is performed under solvent-free conditions. scirp.org This methodology is noted for its excellent yields, shorter reaction times, and environmentally friendly nature. scirp.org

Solvent-free mechanochemical reactions have also been developed for the synthesis of various pharmaceutically important molecules, highlighting the broad applicability of this sustainable approach. rsc.org

Mechanochemical Approaches in Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), is a key technique in green chemistry. rasayanjournal.co.in It often allows for solvent-free reactions, reduced waste, and can provide access to reaction pathways not achievable in solution. rsc.org

While specific examples of the mechanochemical synthesis of this compound are not detailed in the provided search results, the synthesis of related pyrrolidine derivatives has been achieved using this method. For example, a series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives were synthesized via a mechanochemical aza-Michael reaction. nih.gov This approach was compared to a simple solvent-based reaction, highlighting the potential of mechanochemistry in this area. nih.gov

Furthermore, the mechanochemical synthesis of amides and dipeptides has been developed, which is relevant as the carboximidamide group is a derivative of a carboxylic acid. rsc.org This method is compatible with common protecting groups like Fmoc, Cbz, and Boc, and produces optically active dipeptides without significant racemization. rsc.org The synthesis of aryl guanidines has also been carried out using solvent-free mechanochemical milling. researchgate.net

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound and its derivatives. organic-chemistry.orgwikipedia.org They temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgpressbooks.pub

In the synthesis of peptides containing proline derivatives, protecting groups are crucial. For instance, in a method called "proline editing," the hydroxyl group of hydroxyproline (B1673980) is protected (e.g., with a trityl group) after its incorporation into a peptide chain. nih.gov This allows for the selective modification of the hydroxyl group later in the synthesis after the protecting group is removed. nih.govnih.gov The peptide backbone itself acts as a protecting group for the proline's amino and carboxyl groups. nih.gov

Common protecting groups for the amine functionality include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while the guanidinium (B1211019) group can be protected with groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). researchgate.netresearchgate.net The choice of protecting group is critical and depends on the specific reaction conditions to be used in subsequent steps. An "orthogonal" strategy, where different protecting groups that can be removed under different conditions are used, allows for selective deprotection and reaction at specific sites within the molecule. organic-chemistry.org

The synthesis of N-amidino-proline derivatives for use in peptide synthesis has been accomplished using 1H-pyrazole-1-carboxamidine hydrochloride for the introduction of the guanidinium moiety, with Pmc used for its protection. researchgate.net The compatibility of mechanochemical synthesis methods with common protecting groups like Fmoc, Cbz, and Boc has also been demonstrated in the synthesis of dipeptides. rsc.org

Table 2: Protecting Groups in this compound Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions | Reference |

|---|---|---|---|

| Trityl (Tr) | Hydroxyl | Mildly acidic | nih.gov |

| tert-Butoxycarbonyl (Boc) | Amine, Guanidine | Acidic conditions | rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net |

| Carboxybenzyl (Cbz) | Amine | Catalytic hydrogenation | rsc.orgresearchgate.net |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine) | rsc.orgorganic-chemistry.org |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) | Guanidinium | Strong acid (e.g., TFA) | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Pyrrolidine 2 Carboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including pyrrolidine-2-carboximidamide and its derivatives. Its ability to provide detailed information about the atomic connectivity and stereochemistry is indispensable.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of pyrrolidine (B122466) derivatives. ipb.pt The chemical shifts (δ) and coupling constants (J) observed in these spectra provide a wealth of information about the chemical environment of each nucleus.

For pyrrolidine-based structures, the ¹H NMR spectrum typically displays signals for the protons on the pyrrolidine ring. For instance, in various (Z)-N,N'-bis(aryl)pyrrolidine-1-carboximidamides, the protons of the CH₂ groups in the pyrrolidine ring (positions 3 and 4) appear as a multiplet around 1.68–1.85 ppm, while the NCH₂ protons (positions 2 and 5) are observed further downfield, around 3.03–3.35 ppm. rsc.org Similarly, in ¹³C NMR spectra, the carbon atoms of the pyrrolidine ring show characteristic resonances. The carbons at positions 3 and 4 typically resonate around 25 ppm, whereas the carbons adjacent to the nitrogen atom (positions 2 and 5) appear at approximately 48 ppm. rsc.org The carbon of the carboximidamide group (N-C=N) is typically found much further downfield, in the range of 148.2–152.2 ppm. rsc.org The precise chemical shifts are influenced by the substituents on the pyrrolidine ring and the carboximidamide nitrogen atoms. For any new compound, providing ¹H and ¹³C NMR spectra is considered essential evidence to establish its identity. osi.lv

2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating complex structural features, including connectivity and stereochemistry. jst-ud.vnresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within a spin system. For a pyrrolidine ring, COSY spectra would show correlations between the protons at C2, C3, C4, and C5, confirming the ring structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. jst-ud.vnnih.gov For example, in a study of a pyrrolidine-2,3-dione (B1313883) derivative, HSQC was used to correlate proton signals at 1.86 ppm, 3.01 ppm, and 5.81 ppm with their directly attached carbon atoms at 15.35 ppm, 30.34 ppm, and 61.13 ppm, respectively. jst-ud.vn

Together, these 2D NMR techniques provide a detailed map of the molecular structure, which is essential for confirming the constitution and configuration of complex this compound derivatives. nih.govrsc.org

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of a compound's elemental formula, which is a critical step in its identification. osi.lv Several studies on pyrrolidine derivatives have utilized HRESIMS to confirm the proposed structures. For example, the structure of 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione was confirmed by finding the [M+H]⁺ ion at m/z 458.1716, which matched the calculated value. jst-ud.vn Similarly, various (Z)-N,N'-bis(aryl)pyrrolidine-1-carboximidamides were characterized by HRMS, with the found [M+H]⁺ values closely matching the calculated masses. rsc.org The Human Metabolome Database (HMDB) also lists HRESIMS data for the parent compound, pyrrolidine-2-carboxamide (B126068), showing a precursor m/z of 115.0866 for the [M+H]⁺ adduct. nih.gov

General Principles of Mass Spectral Scanning for Compound Purity and Identification

Mass spectrometry is not only used for structural confirmation but also as a routine method for assessing compound purity and confirming identity during synthesis and purification. The general principle involves ionizing a sample and separating the resulting ions based on their m/z ratio to produce a mass spectrum. The presence of a dominant peak corresponding to the expected molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is a primary indicator of the target compound's presence. nih.gov The relative intensities of other peaks can indicate the presence of impurities, fragments, or different isotopes.

Fragmentation patterns, studied through techniques like tandem mass spectrometry (MS/MS) or Collision-Activated Decomposition (CAD), provide a fingerprint of the molecule. researchgate.netresearchgate.net In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This data provides structural information and can be used to differentiate between isomers. nih.govgrafiati.com For heterocyclic compounds, understanding these fragmentation pathways is crucial, and sometimes, rearrangement processes observed in the mass spectrometer can even guide synthetic strategies. researchgate.netresearchgate.net The entire spectrum, recorded either by scanning or on a photographic plate, serves as a record that can be used to identify the compound by matching it against spectral libraries. gla.ac.uk

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, various advanced chromatographic methods are essential for both the purification of synthetic products and the assessment of their analytical purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Methods have been developed for the separation of proline analogues using specific columns, such as a Sugarpak-1 column, with mobile phases like aqueous calcium-EDTA solution and UV detection for quantification. researchgate.netresearchgate.net The purity of final compounds in many research studies is often determined by HPLC analysis, with a purity of >95% being a common standard for further testing. nih.gov

For chiral molecules like many proline derivatives, enantioseparation is critical. Chiral HPLC is the method of choice for this purpose. For example, enantiomers of Boc-proline derivatives have been successfully separated using a Chiralpak AD-H column, which has a polysaccharide-based chiral stationary phase. nih.gov The mobile phase, typically a mixture of hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), can be optimized to achieve good resolution between the enantiomers. nih.gov The successful separation of cis- and trans-β-phenylproline precursors has also been achieved using semi-preparative HPLC with chiral stationary phases based on amylose (B160209) and cellulose. csic.es

In addition to analytical techniques, preparative chromatography is vital for purification. Column chromatography using silica (B1680970) gel is a standard and effective method for purifying pyrrolidine derivatives from reaction mixtures. csic.esthieme-connect.de The choice of eluent (solvent system) is optimized to effectively separate the desired product from starting materials and byproducts. csic.esacs.org

X-ray Crystallography for Solid-State Structural Analysis and Protein-Ligand Complex Characterization

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, this method can provide definitive proof of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. scielo.br The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

The data obtained from X-ray diffraction allows for the construction of an electron density map, from which a detailed molecular model can be built. This has been used to corroborate the absolute configuration of chiral pyrrolidine derivatives determined by other means. scielo.br Furthermore, X-ray crystallography is vital in drug discovery for characterizing the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein. saromics.com Analyzing the crystal structure of a protein-ligand complex reveals the specific binding mode and key intermolecular interactions, guiding further structure-based drug design. While cryo-crystallography is common, room-temperature data collection is also gaining traction as it can reveal functionally relevant conformations that might be missed at low temperatures. saromics.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₇N₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 21.367 Å, b = 4.6382 Å, c = 13.003 Å, β = 105.468° |

| Volume | 1242.0 ų |

| Z (Molecules per unit cell) | 8 |

| R-factor | 0.031 |

*Data for the related compound N′-Hydroxypyridine-2-carboximidamide, illustrating typical parameters obtained from an X-ray diffraction experiment. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. frontiersin.org This differential absorption is a direct consequence of the molecule's three-dimensional structure and provides a spectral signature, or "fingerprint," of its specific enantiomeric form. For chiral compounds like this compound, CD spectroscopy is a powerful tool for determining the absolute configuration. uit.no

The method involves comparing the experimentally measured CD spectrum of a compound with the theoretically computed spectra for its possible stereoisomers. uit.no A good match between the experimental spectrum and the computed spectrum for one of the enantiomers (e.g., the (S)-enantiomer) allows for the unambiguous assignment of the absolute configuration. uit.no The shape and sign (positive or negative) of the CD signals are highly sensitive to the spatial arrangement of the chromophores within the molecule. frontiersin.org The technique is particularly valuable for studying molecules in solution and can provide insights into conformational changes. The optical transparency of substrates like glass makes it possible to assess the chirality of thin films of pyrrolidine derivatives using CD spectroscopy. frontiersin.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a pure sample of a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its purity and validates its empirical formula.

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original elemental composition. A close agreement between the experimentally found values and the calculated values, typically within a ±0.4% margin, provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample. derpharmachemica.commdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 53.07 | 52.84 |

| Hydrogen (H) | 9.80 | 9.75 |

| Nitrogen (N) | 37.13 | 37.01 |

*Found values are representative examples illustrating typical experimental results that would validate the empirical formula. mdpi.com

Computational and Theoretical Chemistry Studies of Pyrrolidine 2 Carboximidamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and electronic distribution within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to determine the thermodynamic and kinetic properties of molecules. For a compound like Pyrrolidine-2-Carboximidamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict thermodynamic parameters like enthalpy, entropy, and Gibbs free energy. scirp.org These values are crucial for understanding the stability of the molecule and the spontaneity of its reactions. scirp.org

Kinetic characterization involves calculating the energy barriers of potential reactions, which helps in understanding reaction rates. By mapping the potential energy surface, DFT can elucidate the stability of reactants, products, and transition states. researchgate.net

Table 1: Representative Thermodynamic Data from DFT Calculations for a Generic Pyrrolidine (B122466) Derivative Note: This table is illustrative and based on typical values for related compounds, not specific data for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | -50.5 | kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -15.2 | kcal/mol |

| Entropy (S°) | 75.8 | cal/mol·K |

Many molecules, particularly those with amide or imine functionalities, can exist in different tautomeric forms. This compound can exhibit tautomerism involving the carboximidamide group. Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energy of each form, researchers can predict the most stable tautomer in the gas phase and in different solvents, which is critical for understanding its chemical behavior and biological activity. researchgate.netresearchgate.net For the related compound 2-pyrrolidone, studies have shown that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solution. researchgate.net

Understanding the mechanism of a chemical reaction requires identifying the most likely reaction pathway. Computational methods can map the potential energy surface connecting reactants and products. nih.gov This involves locating the transition state, which is a first-order saddle point on this surface. nih.gov The energy of the transition state determines the activation energy of the reaction. nih.gov For this compound, these calculations could predict how it might react with other molecules, for example, by identifying the lowest energy pathway for its synthesis or degradation. nih.govnih.gov Advanced methods can even account for dynamic effects on reaction selectivity. pku.edu.cn

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method is central to structure-based drug design. For this compound, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding mode and affinity. nih.gov The process uses scoring functions to estimate the strength of the interaction, helping to identify potential biological targets or to optimize the structure of the ligand to improve binding. silae.itnih.gov Studies on various pyrrolidine derivatives have successfully used docking to predict interactions with targets like enoyl-acyl carrier protein reductase and myeloid cell leukemia-1 (Mcl-1). silae.itnih.gov For instance, in similar scaffolds, the pyrrolidine nitrogen often forms key salt bridge interactions with acidic residues like aspartate in a receptor's active site. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyrrolidine-based Inhibitor Note: This table presents typical data from studies on related pyrrolidine compounds.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Mcl-1 | 4LWU | -9.4 | Arg263, Asp256 |

| AChE | 4EY7 | -18.6 | Tyr334, Trp84 |

| LSD1 | 2V1D | -7.5 | Asp555, Asn535 |

Computational Prediction of Binding Affinities and Selectivity

The prediction of how strongly a molecule (ligand) will bind to its biological target (e.g., a protein or enzyme) is a cornerstone of computational drug design. columbia.eduaustraliansciencejournals.com High binding affinity is often a prerequisite for therapeutic efficacy. Computational methods provide estimates of this affinity, typically expressed as binding free energy, and can help predict a compound's selectivity for its intended target over other proteins, which is crucial for minimizing off-target side effects.

Several computational techniques are employed to predict binding affinities. Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. australiansciencejournals.com The scoring functions used in docking provide an estimate of the binding affinity. For instance, in studies of pyrrolidine derivatives targeting enzymes like VEGFR-2, molecular docking has been used to predict binding modes and interactions, showing how the pyrrolidine scaffold can form key hydrogen bonds with residues like Cys919 in the ATP-binding site. nih.gov

For more rigorous and accurate predictions, methods like Free Energy Perturbation (FEP) and Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are used. columbia.edursc.org These methods calculate the free energy change upon binding by simulating the ligand and protein in both bound and unbound states. While computationally intensive, they provide more reliable predictions of binding affinity. Studies on various pyrrolidine derivatives have successfully used these techniques to improve binding affinities for targets such as the Mcl-1 anti-apoptotic protein, guiding modifications to the core structure to enhance potency. nih.gov For this compound, these methods would be critical in evaluating its potential interaction with a target and predicting how structural modifications might enhance its binding affinity and selectivity.

Computational ADME Prediction and Analysis in Research

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. The body must be able to absorb, distribute, metabolize, and excrete (ADME) the compound appropriately. Predicting these ADME properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov In silico ADME modeling provides a rapid and cost-effective way to screen compounds for potential liabilities. nih.govbohrium.com

A variety of computational tools and web servers, such as ADMETLab, pkCSM, and SwissADME, are available to predict a wide range of ADME properties based on a molecule's structure. nih.govmdpi.com These predictions are typically based on models built from large datasets of experimentally determined properties. nih.gov For this compound, these tools can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. rsc.orgnih.gov

For example, computational studies on pyrrolidine derivatives designed as Mcl-1 inhibitors predicted that newly designed compounds would be orally bioavailable and show good permeability. researchgate.net Toxicity predictions, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity), are also a key component of this analysis. nih.gov The table below illustrates typical ADME parameters that can be computationally predicted for a compound like this compound.

| ADME Property | Description | Importance in Drug Design |

|---|---|---|

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut into the bloodstream. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the protective barrier of the central nervous system. | Essential for CNS-targeting drugs; undesirable for others to avoid side effects. |

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicts potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | The degree to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act on its target. |

| hERG Inhibition | Blockade of the hERG potassium ion channel. | A key predictor of potential cardiotoxicity. |

| AMES Toxicity | Prediction of the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. |

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Understanding the Structure-Activity Relationship (SAR) — how changes in a molecule's chemical structure affect its biological activity — is fundamental to medicinal chemistry. Computational methods accelerate the derivation of SAR by modeling and quantifying these relationships.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. 2D-QSAR models use simpler descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) use 3D structural information. nih.govsilae.it

Numerous QSAR studies have been performed on pyrrolidine derivatives to guide the design of more potent inhibitors for various targets. For example, a 3D-QSAR study on pyrrolidine carboxamide analogues as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase yielded a robust CoMFA model with good predictive power (r²_pred = 0.893). silae.it Similarly, QSAR models have been developed for pyrrolidine derivatives targeting DPP-IV for type 2 diabetes and Mcl-1 for cancer. researchgate.netnih.govresearchgate.net These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity, providing a clear roadmap for structural modification. nih.gov

| Target | Pyrrolidine Derivative Class | QSAR Method | Key Statistical Parameter (Predictive r²) | Reference |

|---|---|---|---|---|

| Enoyl Acyl Carrier Protein Reductase | Pyrrolidine Carboxamides | CoMFA | 0.893 | silae.it |

| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine Derivatives | CoMFA | 0.986 | nih.gov |

| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine Derivatives | CoMSIA | 0.815 | nih.gov |

| α-mannosidase I and II | Functionalized Pyrrolidines | 2D-QSAR | Not Specified | nih.gov |

Computational drug design can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. mdpi.com This approach relies on the knowledge of a set of molecules that are known to interact with the target. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore can then be used as a template to screen virtual compound libraries for new potential hits. mdpi.com The design of novel pyrrolidine carboxamide analogues for hepatocellular carcinoma was guided by the structure of a known active compound, OSU-2S, demonstrating a ligand-based approach. nih.gov

Structure-based drug design (SBDD) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-EM. nih.gov This powerful approach allows for the direct design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key SBDD tool. For example, the discovery of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable Factor Xa inhibitors was achieved through a structure-based design strategy, using the known crystal structure of the enzyme to guide the optimization of an initial hit. nih.gov Similarly, SBDD has been used to develop pyrrolidine-2,5-diones as TNF-α inhibitors. nih.gov

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. ufrj.brctppc.org Computational chemistry plays a vital role in predicting the impact of such replacements before undertaking synthetic efforts. slideshare.net

Bioisosteres are categorized as classical (groups with similar size and electronic configurations) or non-classical (structurally distinct groups that produce a similar biological effect). ctppc.orgdrughunter.com For this compound, the carboximidamide group itself is a non-classical bioisostere of a carboxylic acid or an amide. Computational design could explore replacing this group with other bioisosteres, such as tetrazoles, triazoles, or oxadiazoles, which can mimic the hydrogen bonding properties of amides while potentially enhancing metabolic stability or cell permeability. drughunter.com Computational tools can model these proposed analogues, predict their binding affinity to a target, and evaluate their ADME profiles to determine if the bioisosteric replacement is likely to be beneficial. slideshare.net This strategy allows for the fine-tuning of a molecule's properties to achieve an optimal balance of potency, selectivity, and drug-likeness.

Prediction of Molecular Properties and Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its 3D shape and physicochemical properties. atlantis-press.com Computational methods can predict a wide range of molecular properties and explore the conformational landscape (the collection of all possible 3D shapes a molecule can adopt) of compounds like this compound.

Basic molecular properties can be readily calculated from a compound's 2D structure. These descriptors are crucial for predicting drug-likeness and potential ADME issues. For example, Lipinski's "Rule of Five" uses properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to assess the likelihood of a compound being orally bioavailable. researchgate.net

| Computed Property | Value for Pyrrolidine-2-carboxamide (B126068)* | Significance |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O | Defines the elemental composition. |

| Molecular Weight | 114.15 g/mol | Influences absorption and distribution. |

| XLogP3 | -0.9 | A measure of lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donor Count | 2 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptor Count | 2 | Influences binding interactions and solubility. |

| Rotatable Bond Count | 1 | Relates to conformational flexibility. |

*Properties are for the closely related analogue Pyrrolidine-2-carboxamide, as sourced from PubChem. nih.gov

Biological Activity and Mechanistic Investigations of Pyrrolidine 2 Carboximidamide Derivatives

Enzyme and Receptor Targeting Modalities

Derivatives of pyrrolidine-2-carboximidamide have been shown to interact with a variety of enzymes and receptors, demonstrating their potential as modulators of key biological pathways.

Inhibition of Kinases (e.g., EGFR, HER-2, CDK2, BRAF, Sphingosine (B13886) Kinases)

A novel series of pyrrolidine-carboxamide derivatives has been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govmdpi.com Several compounds from this series (specifically 7e, 7g, 7k, 7n, and 7o) showed potent inhibition of EGFR with IC50 values between 87 and 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov These same compounds were also potent inhibitors of CDK2, with IC50 values in the range of 15 to 31 nM, and demonstrated preferential activity against the CDK2 isoform. nih.gov Compound 7g emerged as the most active derivative, with a mean IC50 of 0.90 μM against a panel of cancer cell lines. nih.gov

The broader chemical space of pyrrolidine (B122466) derivatives has also yielded inhibitors for other important kinases. For instance, specific compounds have been identified that inhibit BRAF kinase, a key component of the MAPK signaling pathway. maayanlab.cloud Additionally, the sphingosine kinase-2 (SK2) inhibitor Yeliva® (ABC294640) is another example of a bioactive molecule targeting this enzyme class. google.comgoogle.com

Table 1: Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives against EGFR and CDK2

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|

| 7e, 7g, 7k, 7n, 7o | 87 - 107 | 15 - 31 |

| Erlotinib (Reference) | 80 | N/A |

| Dinaciclib (Reference) | N/A | 20 |

This table summarizes the inhibitory concentrations of selected pyrrolidine-carboxamide derivatives against EGFR and CDK2, as compared to reference inhibitors. nih.gov

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Subtypes)

The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory, is a significant target for pyrrolidine-containing molecules. elifesciences.orgucdavis.edu Research into a series of NMDA analogues based on L-trans-2,3-pyrrolidine-dicarboxylate (L-trans-2,3-PDC) revealed that methylation at the 5-position of the pyrrolidine ring dramatically enhanced excitotoxic potency by up to 1000-fold in vivo. nih.gov Biochemical and physiological assays confirmed these methylated derivatives act as NMDA receptor agonists. nih.gov

The stereochemistry of substituents on the pyrrolidine ring is a critical factor for receptor and enzyme selectivity. This principle is also relevant to targets associated with neurotransmitter systems. Furthermore, the field has expanded to include allosteric modulators, such as the synthetic 24(S)-hydroxycholesterol analogue SGE-301, which acts as a potent and selective positive allosteric modulator of NMDA receptors. youtube.com

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) Inhibition

In the search for treatments for Alzheimer's disease, the development of dual-target inhibitors is a promising strategy. nih.gov Two key enzymes implicated in the disease's pathology are Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1). nih.gov BACE1 is particularly important as it catalyzes the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which form plaques in the brain. researchgate.netnih.govplos.org By inhibiting BACE1, the production of all forms of Aβ can be reduced. e-century.us

Using in silico screening methods, researchers have identified molecules capable of inhibiting both AChE and BACE1. nih.gov Among the hits were compounds with IC50 values in the low micromolar range for AChE (4–7 μM) and the mid-micromolar range for BACE1 (50–65 μM). nih.gov Natural product scaffolds have also provided inspiration; deoxyvasicinone, an alkaloid containing a quinazolinone fused to a pyrrolidine ring, has led to the suggestion of its derivatives as potential novel AChE inhibitors. researchgate.net

Nitric Oxide Synthase (NOS) Isoform Selectivity Studies (nNOS, eNOS, iNOS)

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative disorders, making it a key drug target. nih.gov A major challenge has been to design inhibitors that are selective for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms, as inhibition of eNOS can cause adverse cardiovascular effects. nih.gov

Significant progress has been made with the discovery of a series of highly potent and nNOS-selective inhibitors built on a 2-aminopyridinomethyl pyrrolidine scaffold. nih.govscispace.com Some of these derivatives display excellent potency (Ki < 10 nM) and remarkable selectivity, being over 2500-fold more selective for nNOS than eNOS and over 700-fold more selective than iNOS. nih.gov The stereochemistry of the pyrrolidine ring is paramount for achieving this selectivity. Studies have shown that a (3′R,4′R) diastereomer of one inhibitor has a 3,800-fold selectivity for nNOS over eNOS, whereas the (3′S,4′S) diastereomer is only 505-fold selective. nih.gov Structure-guided design has also led to monocationic pyrrolidine-based nNOS inhibitors with improved properties. acs.org

Table 2: Isoform Selectivity of Pyrrolidine-Based nNOS Inhibitors

| Inhibitor Class/Compound | nNOS Potency | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

|---|---|---|---|

| 2-aminopyridinomethyl pyrrolidine scaffold | Ki < 10 nM | > 2500-fold | > 700-fold |

| (3′R,4′R)-9 | - | 3,800-fold | - |

| (3′S,4′S)-9 | - | 505-fold | - |

| Compound 14j | Ki = 13 nM (human) | 1761-fold | 118-fold |

This table highlights the high degree of isoform selectivity achieved with different classes of pyrrolidine-based nNOS inhibitors. nih.govnih.govescholarship.org

Elucidation of Cellular Pathway Modulation

The biological effects of this compound derivatives extend beyond direct target binding to the modulation of complex cellular signaling cascades, including those that govern cell survival and death.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

The antiproliferative activity of certain pyrrolidine-carboxamide derivatives is linked to their ability to induce apoptosis, or programmed cell death. nih.gov This process is tightly controlled by the Bcl-2 family of proteins, which consists of anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com The ratio of Bax to Bcl-2 is a critical checkpoint; an increase in this ratio promotes the release of mitochondrial proteins that trigger the caspase cascade. nih.govdovepress.com

The activation of caspases, a family of proteases, is a hallmark of apoptosis. unisa.itgoogleapis.com Caspase-3 is considered a key executioner caspase, responsible for cleaving cellular substrates, which leads to the morphological and biochemical changes associated with apoptosis. mdpi.comdovepress.com Studies on the antiproliferative pyrrolidine-carboxamide derivatives, such as compound 7g, found that they were capable of triggering apoptosis in cancer cells, suggesting that their mechanism of action involves the modulation of these critical cell death pathways. nih.gov

Table of Mentioned Compounds and Proteins

| Name | Type |

| This compound | Small Molecule |

| Erlotinib | Small Molecule |

| Dinaciclib | Small Molecule |

| L-trans-2,3-PDC | Small Molecule |

| 24(S)-hydroxycholesterol | Small Molecule |

| SGE-301 | Small Molecule |

| Deoxyvasicinone | Small Molecule |

| Yeliva® (ABC294640) | Small Molecule |

| EGFR | Protein (Kinase) |

| HER-2 | Protein (Kinase) |

| CDK2 | Protein (Kinase) |

| BRAF | Protein (Kinase) |

| Sphingosine Kinases | Protein (Kinase) |

| NMDA Receptor | Protein (Receptor) |

| Acetylcholinesterase (AChE) | Protein (Enzyme) |

| BACE1 | Protein (Enzyme) |

| Nitric Oxide Synthase (NOS) | Protein (Enzyme) |

| nNOS | Protein (Enzyme Isoform) |

| eNOS | Protein (Enzyme Isoform) |

| iNOS | Protein (Enzyme Isoform) |

| Bcl-2 | Protein (Apoptosis Regulator) |

| Bax | Protein (Apoptosis Regulator) |

| Caspase-3 | Protein (Protease) |

Cell Cycle Arrest Mechanisms

Derivatives of this compound have been investigated for their ability to halt the cell proliferation cycle, a key mechanism in controlling the growth of cancerous cells. The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, M), and its progression is driven by enzymes called cyclin-dependent kinases (CDKs). nih.govresearchgate.net Inhibition of these kinases is a primary strategy for inducing cell cycle arrest. nih.gov

Research on related heterocyclic compounds shows that they can cause cell cycle arrest and/or apoptosis (programmed cell death) depending on their specificity and efficacy. nih.gov For instance, some small molecule inhibitors can induce G2/M phase cell-cycle arrest. oncotarget.com This arrest is often associated with the stabilization of regulatory proteins such as p21, CDC2, and cyclin B. oncotarget.com The p21 protein is a well-known CDK inhibitor that plays a role in G1-S and G2/M phase arrest. researchgate.netoncotarget.com

Furthermore, some pyrrolidine-based compounds act as inhibitors of Sphingosine Kinase 2 (SK2). aacrjournals.org The knockdown of SK2 in certain cancer cells has been shown to reduce doxorubicin-induced G2-M arrest and enhance apoptosis, suggesting that inhibiting this pathway could be an alternative mechanism for influencing the cell cycle. aacrjournals.org Therefore, this compound derivatives may exert their anti-proliferative effects by modulating key cell cycle regulators, leading to arrest at checkpoints like G2/M and preventing uncontrolled cell division.

Investigation of Cellular Effects (e.g., cell viability, migration, inflammation)

The cellular impact of this compound and its derivatives extends beyond cell cycle modulation to include effects on cell viability, migration, and inflammatory responses.

Cell Viability: The viability of cells when exposed to these compounds is a critical measure of their potential efficacy. Studies on various pyrrolidine derivatives show a dose-dependent effect on cell viability across different cell lines. mdpi.com For example, a specific pyrrolidine-1-carboximidamide (B83018) hydrochloride compound has been used explicitly to investigate its effect on cell viability. smolecule.com In anticancer research, certain pyrrolidine derivatives have been shown to inhibit the proliferation of cancer cell lines and induce apoptosis. researchgate.net

Cell Migration: The migration of cells is a fundamental process in both normal physiology and disease, particularly in cancer metastasis. Sphingosine-1-phosphate (S1P), a signaling molecule produced by sphingosine kinases (SPHK), is known to promote cell migration. aacrjournals.orgnih.gov Pyrrolidine-based inhibitors of SPHK, such as the dual SPHK1/SPHK2 inhibitor (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide, are used as research tools to study the effects of reduced S1P levels on cellular processes, including migration. smolecule.com By inhibiting SPHK, these compounds can decrease cell migration, a mechanism relevant to preventing cancer spread. aacrjournals.orgsmolecule.com

Inflammation: The inflammatory response is another area where these compounds have been investigated. Research on related pyrrole (B145914) structures has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.org Similarly, pyrrolidine-based SPHK inhibitors are used to investigate inflammatory processes. smolecule.com Studies on human skin cells have shown that inflammatory markers like IL-8 can be significantly expressed in response to external stressors, and measuring such responses is a key part of evaluating cellular effects. mdpi.com

Experimental Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by systematically modifying its structure and observing the resulting changes in biological activity.

Influence of Pyrrolidine Ring Substitutions on Biological Efficacy

The pyrrolidine ring is a versatile scaffold where substitutions at various positions significantly influence biological efficacy and target selectivity. bohrium.comtandfonline.com The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for effective exploration of pharmacophore space. nih.gov

Key findings from SAR studies include:

N-1 Position: The nitrogen atom of the pyrrolidine ring is a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov These substitutions can strongly affect the basicity and nucleophilicity of the scaffold, which is critical for target interaction. nih.gov

C-3 and C-5 Positions: Modifications at the 3rd and 5th positions of the ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. tandfonline.com

C-4 Position: Substituents at the C-4 position have been shown to affect the "puckering" or conformation of the ring, which can alter how the molecule fits into a biological target. nih.gov

Specific Substitutions: In one study, replacing an acetamide (B32628) group on the pyrrolidine ring with a phenyl carbamoyl (B1232498) group led to a highly potent inhibitor. researchgate.net Conversely, removing the acetamide substitution altogether resulted in a loss of activity, demonstrating the importance of this specific functional group. researchgate.net

| Position on Pyrrolidine Ring | Influence of Substitution | Reference |

|---|---|---|

| N-1 (Nitrogen) | Common site for substitution; affects basicity and nucleophilicity, crucial for target interaction. | nih.gov |

| C-2 | Substituents can shift the basicity of the ring. | nih.gov |

| C-3 / C-5 | Key positions for modification to optimize biological activity and enhance target specificity. | tandfonline.com |

| C-4 | Affects the conformational puckering of the ring, influencing molecular shape and binding. | nih.gov |

Impact of Carboximidamide Moiety Modifications on Target Interaction

SAR insights from related structures suggest:

N-Alkylation/Acylation: The amidine nitrogen atoms are nucleophilic and can react with agents like alkyl halides or acyl chlorides. This allows for the generation of N-alkylated or N-acylated derivatives, which can be explored to improve target binding or other properties.

N-Hydroxylation: Modification of the carboximidamide group, for instance through N-hydroxylation, can significantly alter the compound's chemical reactivity and biological profile. vulcanchem.com